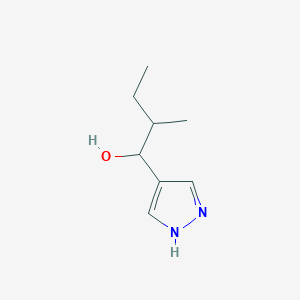
1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one is an organic compound that features a furan ring and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction.
Coupling of the Rings: The final step involves coupling the furan and piperidine rings through an appropriate linker, such as an ethanone group. This can be achieved using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring may participate in π-π interactions, while the piperidine ring may interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one: Similar structure but with the furan ring in a different position.
1-(Thiophen-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(Furan-3-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one is unique due to the specific positioning of the furan and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(furan-3-yl)-2-(6-methylpiperidin-2-yl)ethanone |
InChI |
InChI=1S/C12H17NO2/c1-9-3-2-4-11(13-9)7-12(14)10-5-6-15-8-10/h5-6,8-9,11,13H,2-4,7H2,1H3 |
InChI-Schlüssel |
ORNPPFMIYUWDKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1)CC(=O)C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


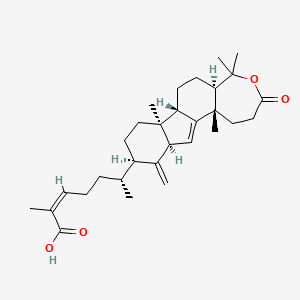
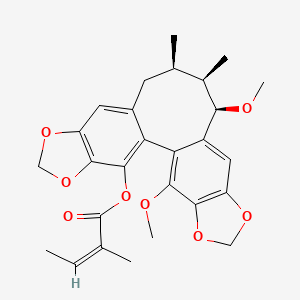
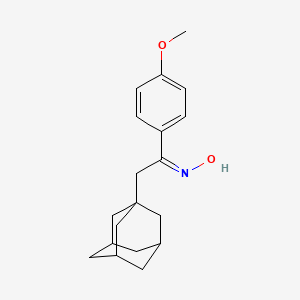
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
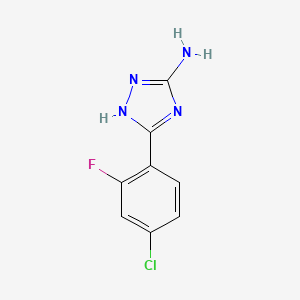
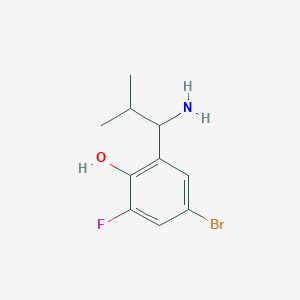
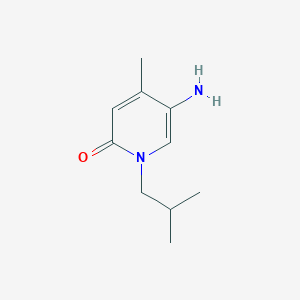
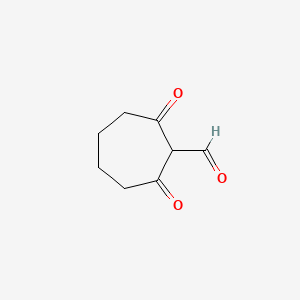
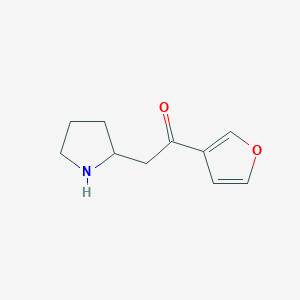
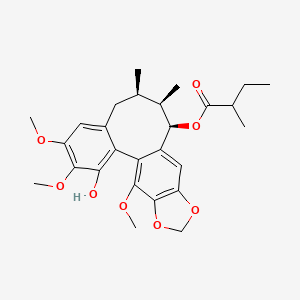
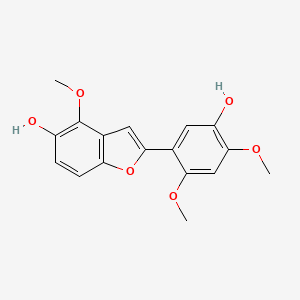
![3-{[(2,6-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13071201.png)
